KR-12 (human) KR-12 (human)
Brand Name: Vulcanchem
CAS No.: 1218951-51-9
VCID: VC0059641
InChI: InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Molecular Formula: C71H127N25O15
Molecular Weight: 1570.957

KR-12 (human)

CAS No.: 1218951-51-9

Cat. No.: VC0059641

Molecular Formula: C71H127N25O15

Molecular Weight: 1570.957

* For research use only. Not for human or veterinary use.

KR-12 (human) - 1218951-51-9

Specification

CAS No. 1218951-51-9
Molecular Formula C71H127N25O15
Molecular Weight 1570.957
IUPAC Name (3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1
Standard InChI Key DWPIYOBYHJUPAG-ZFXZXRHDSA-N
SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Introduction

Biological Properties

Antimicrobial Activity

KR-12 demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have specifically evaluated its efficacy against clinically relevant pathogens such as Escherichia coli and Staphylococcus aureus, showing significant growth inhibition and bactericidal effects . The peptide's antimicrobial properties become particularly evident when it is conjugated with other materials or modified to enhance its activity.

For instance, when KR-12 derivatives are conjugated with cellulose nanofibrils (CNFs), they exhibit concentration-dependent inhibition of bacterial growth. At concentrations of 500-1000 μg/mL, these conjugates can reduce bacterial growth by 60-75% compared to controls . More impressively, viable cell counts determined by colony forming unit (CFU) assays reveal that KR-12 conjugates can decrease bacterial populations by up to 5 log units, representing a 100,000-fold reduction in viable bacteria .

Anti-inflammatory Properties

Beyond its direct antimicrobial effects, KR-12 exhibits significant anti-inflammatory properties that make it particularly valuable for treating conditions involving both infection and inflammation. Research has demonstrated that KR-12 and its derivatives can effectively neutralize bacterial lipopolysaccharides (LPS), thereby reducing the inflammatory response triggered by these bacterial components .

In vitro studies with lipopolysaccharide-stimulated RAW 245.6 macrophages have shown that KR-12-containing materials can modulate the inflammatory response, suggesting potential applications in treating inflammatory conditions associated with bacterial infections . This dual functionality—combining antimicrobial and anti-inflammatory properties—positions KR-12 as a multifunctional therapeutic agent with advantages over conventional antibiotics that lack anti-inflammatory effects.

Osteogenic Properties

Perhaps one of the most distinctive properties of KR-12 is its ability to promote osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs). Research has demonstrated that KR-12 enhances HBMSC osteogenic differentiation without exhibiting cytotoxicity and without influencing the cell cycle or inducing apoptosis . This osteogenic promotion occurs through the activation of bone morphogenetic protein (BMP)/SMAD signaling, a critical pathway in bone formation and regeneration.

Specifically, KR-12 treatment activates the transcription of bone morphogenetic protein 2 (BMP2) and leads to SMAD phosphorylation under osteogenic induction conditions . The importance of this pathway in KR-12's osteogenic effects has been confirmed through inhibition studies: both a transforming growth factor-β/SMAD inhibitor (LDN-193189 HCL) and BMP2 small interfering RNA can abolish the KR-12-induced osteogenic differentiation of HBMSCs .

Mechanisms of Action

Interaction with Bacterial Membranes

KR-12's primary antimicrobial mechanism involves direct interaction with bacterial membranes. The peptide's cationic nature allows it to bind selectively to the negatively charged components of bacterial cell membranes, leading to membrane disruption and ultimately bacterial cell death . This membrane-targeting mechanism of action differs fundamentally from conventional antibiotics, which typically target specific enzymes or cellular processes, and may explain why bacteria are less likely to develop resistance against antimicrobial peptides like KR-12.

Studies with myristoylated KR-12 derivatives have provided further insights into this mechanism, showing that these modified peptides exhibit enhanced bactericidal activity by more effectively disrupting bacterial cell membranes . The lipid modification appears to increase the peptide's affinity for bacterial membranes and enhance its membrane-perturbing capabilities.

BMP/SMAD Signaling Pathway

In the context of osteogenic differentiation, KR-12 functions through activation of the BMP/SMAD signaling pathway. Luciferase reporter assays have demonstrated that KR-12 activates the transcription of BMP2, a key gene in this pathway . Western blot analysis has further confirmed that BMP/SMAD signaling is markedly activated by KR-12 stimulation under osteogenic induction conditions .

The specificity of this pathway in mediating KR-12's osteogenic effects has been established through inhibition studies. When the BMP/SMAD pathway is blocked using either the inhibitor LDN-193189 HCL or si-BMP2, the KR-12-induced osteogenic differentiation of HBMSCs is abolished . This mechanistic understanding provides valuable insights for potential therapeutic applications in bone regeneration and the treatment of bone-related disorders.

LPS Neutralization

A third important mechanism of KR-12 involves its capacity to bind and neutralize bacterial lipopolysaccharides (LPS), which are major components of gram-negative bacterial cell walls and potent inducers of inflammation. This LPS-neutralizing capability has been particularly evident in studies with myristoylated KR-12 derivatives, which have demonstrated significant LPS binding capacity and effective reduction of inflammation both in vitro and in vivo .

The effectiveness of this mechanism has been demonstrated in animal models, where myristoylated KR-12 (specifically Myr-KR-12N) outperformed polymyxin B in rescuing mice from LPS-induced sepsis . This finding is particularly significant given that sepsis remains a substantial global healthcare challenge with high mortality rates.

Derivatives and Modifications

Conjugation with Biomaterials

Research has explored various approaches to enhance KR-12's stability, delivery, and efficacy through conjugation with biomaterials. One notable example involves the conjugation of KR-12 derivatives with wood-derived cellulose nanofibrils (CNFs) to create bioactive materials with potential applications in wound healing . This approach combines the wound-healing properties of KR-12 with the structural and biocompatible characteristics of CNFs.

Multiple conjugation chemistries have been investigated, including amine coupling through carbodiimide chemistry, thiol-ene click chemistry, and Cu(I)-catalyzed azide-alkyne cycloaddition . The conjugation method significantly influences the bioactivity of the resulting KR12-CNF materials, with thiol-ene chemistry producing the most bioactive conjugates. This enhanced bioactivity has been attributed to favorable peptide conformation and accessibility, as demonstrated through molecular dynamics simulations .

Conjugation MethodPeptide DerivativeBioactivity Against E. coliBioactivity Against S. aureusAnti-inflammatory Properties
Amine couplingamKR12-CNFModerateLimitedPresent
Thiol-ene click chemistrycysKR12-CNFHighest (5 log reduction)SignificantEnhanced
CuAAC click chemistryN₃KR12-CNFSignificantModeratePresent

Table 1: Comparison of different KR-12 conjugation methods with CNFs and their resulting bioactivities

Surface Immobilization

Beyond conjugation with biomaterials and lipidation, KR-12 has also been immobilized on various surfaces to prevent biofilm formation . This approach is particularly relevant for medical devices and implants, where bacterial colonization and biofilm formation represent significant clinical challenges. Surface immobilization allows the peptide to confer antimicrobial properties to the material surface while remaining stably attached and active over extended periods.

One example involves the development of biocompatible composite membranes composed of polydopamine-modified substrates coated with hyaluronic acid and KR-12 peptide . These membranes can be characterized by their peptide loading ratio and loading density, which are calculated based on the concentration of KR-12 solution before and after peptide coating . Additionally, the swelling properties of these membranes can be assessed to understand their behavior in physiological environments .

Therapeutic Applications

Infection Treatment

KR-12 and its derivatives show significant promise for treating various infections, particularly those caused by antibiotic-resistant bacteria. The peptide's broad-spectrum antimicrobial activity, coupled with its membrane-targeting mechanism of action, makes it less susceptible to conventional resistance mechanisms that bacteria develop against traditional antibiotics .

Of particular interest is the application of KR-12 in combating gram-negative sepsis, which remains a substantial and escalating global healthcare challenge due to the growing antibiotic resistance crisis and slow development of new antibiotics . Myristoylated KR-12 derivatives have demonstrated superior efficacy in animal models of E. coli-induced sepsis compared to conventional antibiotics like meropenem .

Wound Healing

The dual antimicrobial and anti-inflammatory properties of KR-12 make it particularly valuable for wound healing applications. Research has focused on developing KR-12-containing materials for treating chronic wounds, which often involve both persistent infection and chronic inflammation .

Bioactive materials combining KR-12 with cellulose nanofibrils have shown promise for chronic wound care, as they can simultaneously combat bacterial infection and modulate the inflammatory response . These materials represent an advancement in developing effective treatments for chronic wounds, which remain a significant clinical challenge with substantial impacts on patient quality of life and healthcare costs.

Bone Regeneration

KR-12's ability to promote osteogenic differentiation of human bone marrow stem cells suggests potential applications in bone regeneration and the treatment of bone-related disorders . This property is particularly valuable for addressing conditions like osteomyelitis, which involves both bone infection and impaired bone healing .

By stimulating the BMP/SMAD signaling pathway, KR-12 can enhance bone formation while simultaneously combating bacterial infection through its antimicrobial properties . This dual functionality represents a significant advantage over conventional treatments that address either infection or bone regeneration separately.

Other Applications

Beyond the medical applications already discussed, KR-12 shows promise for various applications in other fields, including food safety, animal husbandry, agriculture, and aquaculture . The growing concern about antibiotic resistance in these sectors has increased interest in antimicrobial peptides like KR-12 as alternative antimicrobial agents.

In food safety, KR-12 could potentially be used as a natural preservative to prevent bacterial contamination. In agriculture and aquaculture, it might serve as an alternative to conventional antibiotics for preventing and treating infections in crops and aquatic species, respectively. These applications align with the global effort to reduce reliance on conventional antibiotics and mitigate the development of antibiotic resistance.

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